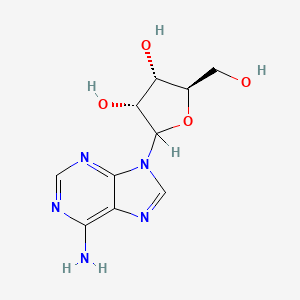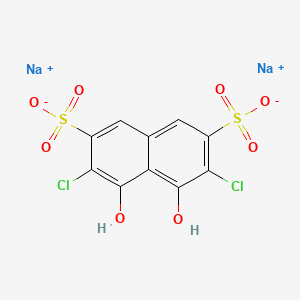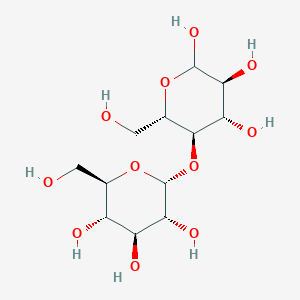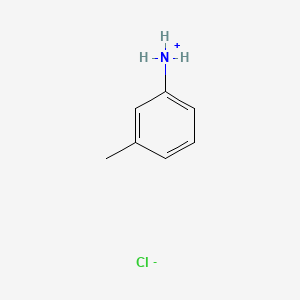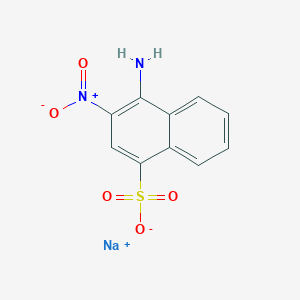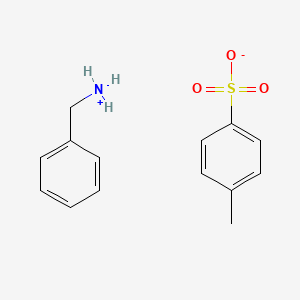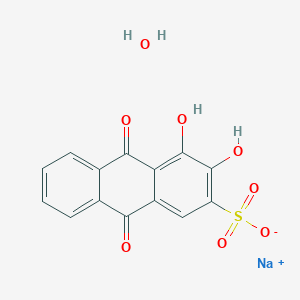
sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate;hydrate” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate;hydrate” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but it typically involves the formation of key intermediates that are subsequently transformed into the final product through a series of chemical reactions.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes that ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Compound “sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate;hydrate” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions: The reactions of compound “this compound” are carried out under specific conditions, including controlled temperature, pressure, and pH. Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products can range from simple derivatives to complex molecules with enhanced properties.
Scientific Research Applications
Compound “sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate;hydrate” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of various chemical compounds.
Biology: It plays a role in biochemical studies and the development of bioactive molecules.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: It is utilized in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of compound “sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate;hydrate” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical events that result in the desired outcome. The exact molecular targets and pathways can vary depending on the application and the context in which the compound is used.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Each of these compounds has its own set of characteristics, but compound “sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate;hydrate” stands out due to its specific properties and versatility in various applications.
Properties
IUPAC Name |
sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O7S.Na.H2O/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;;/h1-5,17-18H,(H,19,20,21);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCPGWSCILFWCH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NaO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
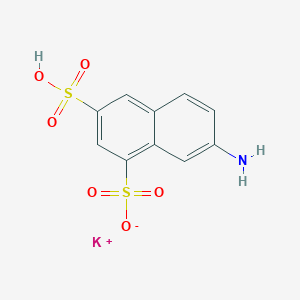
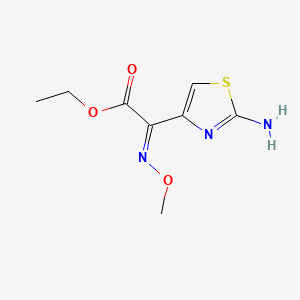
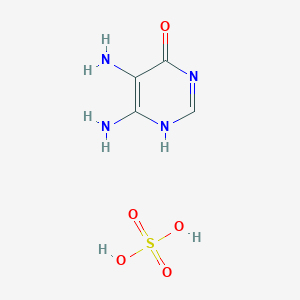
![(2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B7776221.png)
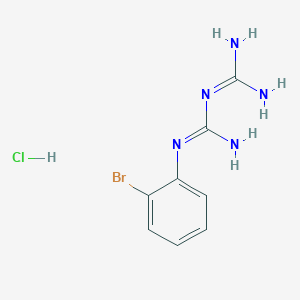
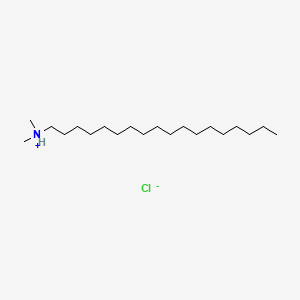
![4-[(11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B7776245.png)
